molecular formula C17H13ClN2O B2414703 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine CAS No. 477857-66-2

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Cat. No.: B2414703
CAS No.: 477857-66-2
M. Wt: 296.75
InChI Key: MAVKYVLMUUKCSL-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound belongs to the pyrimidine class of heterocycles, a scaffold of exceptional significance in biological systems and pharmaceutical science. Pyrimidine rings are fundamental building blocks in nucleobases and are found in a wide array of marketed drugs targeting various conditions, including cancer, hypertension, HIV, and schizophrenia . The structural motif of a 5-aryl-substituted pyrimidine is common in biologically active molecules, as the aryl group can influence the compound's planarity, electronic distribution, and interaction with biological targets . Research Applications and Value: The primary research value of this compound lies in its potential as a key intermediate or building block for the synthesis of more complex molecules. The presence of the chlorophenyl and methylphenoxy substituents makes it a versatile precursor for further functionalization via metal-catalyzed cross-couplings or nucleophilic aromatic substitutions. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR) during the development of new therapeutic agents. Analogs featuring similar 5-arylpyrimidine structures have been investigated for diverse pharmacological activities, including anticancer and anticonvulsant effects . As such, this reagent is valuable for constructing compound libraries for high-throughput screening in drug discovery campaigns. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and hazard information. This product is intended for research purposes only and is not classified as a drug or approved for any therapeutic or diagnostic use in humans or animals.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-12-2-8-16(9-3-12)21-17-19-10-14(11-20-17)13-4-6-15(18)7-5-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVKYVLMUUKCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenol in the presence of a base to form an intermediate. This intermediate is then reacted with a suitable pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that pyrimidine derivatives, including 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and other kinases associated with tumor growth . The mechanism of action typically involves the binding of these compounds to specific molecular targets, altering their activity and leading to reduced cell proliferation in cancer cell lines.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study on related pyrimidine compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Biological Mechanisms

The biological mechanisms of this compound involve its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes implicated in disease pathways, thereby exerting therapeutic effects. For instance, inhibition of lysyl oxidase-like 2 (LOXL2) has been linked to reduced cancer metastasis and fibrosis .
  • Receptor Binding : By binding to receptors such as VEGFR-2, the compound can disrupt signaling pathways that promote tumor growth and angiogenesis .

Industrial Applications

Beyond its pharmaceutical potential, this compound is useful in industrial applications:

  • Synthesis of Specialty Chemicals : It serves as a building block for synthesizing more complex organic molecules, which are crucial in the production of specialty chemicals and materials.
  • Agrochemical Development : The compound's biological activity also opens avenues for developing agrochemicals aimed at pest control and crop protection due to its antimicrobial properties .
Activity TypeTarget Organism/EnzymeObserved EffectReference
AnticancerVEGFR-2Inhibition of tumor growth
AntimicrobialStaphylococcus aureusMIC = 12.5 µg/ml
AntimicrobialEscherichia coliMIC = 25 µg/ml
Enzyme InhibitionLOXL2Reduced invasive potential

Case Study: Anticancer Efficacy

In a study involving various pyrimidine derivatives, this compound was shown to significantly reduce the viability of cervical cancer cells in vitro. The treatment led to a marked decrease in cell proliferation rates compared to untreated controls, indicating its potential as an anticancer agent.

Case Study: Antimicrobial Effectiveness

In comparative tests against standard antibiotics like ciprofloxacin, derivatives of this compound exhibited superior antimicrobial activity against several pathogens, suggesting its viability as a lead compound for new antibiotic development.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyrimidine
  • 5-(4-Chlorophenyl)-2-(4-ethoxyphenoxy)pyrimidine
  • 5-(4-Chlorophenyl)-2-(4-propoxyphenoxy)pyrimidine

Uniqueness

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biological Activity

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H13ClN2O
  • CAS Number : 477857-66-2
  • Molecular Weight : 300.75 g/mol

The compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a 4-methylphenoxy group, which contribute to its biological activity through various mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate enzyme activity and receptor function, influencing cellular pathways involved in disease processes. For instance, it may inhibit enzymes involved in DNA replication, leading to decreased cell proliferation.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. For example:

  • In vitro Studies : this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 1 to 10 µM, indicating potent activity compared to standard chemotherapeutics .
  • Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It exhibited strong inhibitory effects against several Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL .
  • Fungal Activity : Preliminary data suggest that it may possess antifungal properties as well, particularly against Candida species, although further studies are required to confirm this activity.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AnticancerBreast Cancer Cells1-10 µM
Lung Cancer Cells1-10 µM
AntimicrobialStaphylococcus aureus0.25-1 µg/mL
Enterococcus faecalis0.25-1 µg/mL
Candida speciesTBDTBD

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of various pyrimidine derivatives, including this compound. The findings indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for drug development .
  • Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of pyrimidine derivatives against resistant bacterial strains. The results demonstrated that this compound effectively reduced bacterial load in vitro and showed promise for further development as an antimicrobial agent .

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